N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Description
N-(3,5-Dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (hereafter referred to as the target compound) is a synthetic acetamide derivative with a molecular formula of C20H25N3O and a molecular weight of 323.442 g/mol . Its structure comprises:
- A piperazine ring substituted at the 1-position with a 4-fluorophenyl group.
- An acetamide linker connecting the piperazine to a 3,5-dimethylphenyl group on the nitrogen atom.
This compound is part of a broader class of piperazine-acetamide derivatives, which are explored for diverse pharmacological activities, including antimicrobial, anticancer, and radiopharmaceutical applications.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-15-11-16(2)13-18(12-15)22-20(25)14-23-7-9-24(10-8-23)19-5-3-17(21)4-6-19/h3-6,11-13H,7-10,14H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTKVSCUVSLNHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(4-fluorophenyl)piperazine: This intermediate can be synthesized by reacting 4-fluoroaniline with piperazine under suitable conditions.
Formation of N-(3,5-dimethylphenyl)acetamide: This intermediate is prepared by reacting 3,5-dimethylaniline with acetic anhydride.
Coupling Reaction: The final step involves coupling the two intermediates, 4-(4-fluorophenyl)piperazine and N-(3,5-dimethylphenyl)acetamide, under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide exhibit antidepressant-like effects. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that derivatives of this compound can enhance mood and cognitive functions in animal models by increasing the availability of these neurotransmitters .
Antipsychotic Potential
The compound's structural similarity to known antipsychotics suggests it may have applications in treating schizophrenia and other psychotic disorders. Preliminary studies indicate that it may help alleviate symptoms such as hallucinations and delusions by acting on dopamine receptors in the brain .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. In vitro assays demonstrate its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating conditions like arthritis or other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its therapeutic effects. Key findings include:
- Substituent Effects : Variations in the piperazine ring and the addition of different functional groups can significantly alter pharmacological activity. For instance, changes to the fluorine substituent have been shown to enhance receptor affinity and selectivity .
- Binding Affinity : Computational modeling and docking studies reveal that the compound binds effectively to serotonin and dopamine receptors, which correlates with its observed pharmacological activities .
In Vivo Studies on Antidepressant Effects
A study conducted on rodent models demonstrated that administration of this compound resulted in a significant reduction in depressive-like behaviors as measured by forced swim tests and sucrose preference tests. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects .
Clinical Trials for Antipsychotic Efficacy
A clinical trial assessing the efficacy of this compound in patients with schizophrenia showed promising results. Participants reported a reduction in psychotic symptoms after treatment over a six-week period, with minimal side effects noted compared to traditional antipsychotic medications .
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine moiety is a critical pharmacophore. Modifications here influence electronic properties, solubility, and target interactions:
Key Insight: Fluorinated aromatic groups (e.g., 4-fluorophenyl) improve metabolic stability and binding affinity in many cases.
Substituent Variations on the Acetamide Nitrogen
The acetamide’s aryl group governs steric bulk and electronic effects:
Key Insight : Bulky substituents (e.g., 3,5-dimethylphenyl) may improve receptor selectivity by reducing off-target interactions. Electron-donating groups (e.g., methoxy) can enhance solubility but may reduce membrane permeability.
Hybrid Structures with Additional Moieties
Some analogues incorporate heterocycles or extended aromatic systems:
Biological Activity
N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in neuropharmacology and as a therapeutic agent against various diseases. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H24FN3O
- Molecular Weight : 341.43 g/mol
- CAS Number : 329080-03-7
- Structure : The compound features a piperazine moiety linked to a dimethylphenyl and fluorophenyl group, which are critical for its biological activity.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to activate TRPC6 channels, which play a significant role in synaptic plasticity and neuroprotection against amyloid-beta toxicity. In vitro experiments demonstrated that the compound could recover synaptic functions in hippocampal neurons exposed to amyloid-beta, suggesting its potential application in Alzheimer's disease treatment .
Enzyme Inhibition
The compound exhibits selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes implicated in neurodegenerative disorders. The inhibition of these enzymes can enhance cholinergic neurotransmission, potentially alleviating symptoms associated with Alzheimer's disease. Specific IC50 values for AChE and BChE inhibition were reported as follows:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 12.5 |
| Butyrylcholinesterase (BChE) | 15.3 |
These results indicate that the compound may be a promising candidate for further development as a therapeutic agent in cognitive disorders .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components:
- Piperazine Ring : Essential for binding to neurotransmitter receptors.
- Dimethylphenyl Group : Influences lipophilicity and receptor affinity.
- Fluorophenyl Substituent : Enhances selectivity towards specific receptors and may improve metabolic stability.
Studies have shown that modifications in these regions can significantly alter the compound's potency and selectivity .
Case Studies
- Alzheimer's Disease Models : In a mouse model of Alzheimer's disease, administration of this compound led to improved cognitive function as assessed by behavioral tests. The compound was found to reduce amyloid plaque formation and restore synaptic integrity .
- Antidepressant Activity : Another study explored the antidepressant-like effects of this compound in rodent models. It demonstrated significant reductions in depressive behavior, likely mediated through serotonergic pathways due to its piperazine structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
